盐酸左布诺洛尔
描述
Levobunolol is a beta-adrenergic antagonist used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It is used as the hydrochloride salt .
Synthesis Analysis
One of the synthesis routes of Levobunolol involves the reaction of 5-Hydroxy-7-tetralone with epichlorohydrin at reflux temperature to afford 5-(3-chloro-2-hydroxypropoxy)-7-tetralone. The resulting compound is then condensed with butylamine in refluxing alcohol .
Molecular Structure Analysis
Levobunolol is a cyclic ketone that is 3,4-dihydronaphthalen-1-one substituted at position 5 by a 3-(tert-butylamino)-2-hydroxypropoxy group (the S-enantiomer) . The molecular formula of Levobunolol is C17H25NO3 . When it is used as the hydrochloride salt, the molecular formula becomes C17H26ClNO3 .
Chemical Reactions Analysis
Levobunolol is the pure L-enantiomer of bunolol and has more than 60 times the pharmacological activity of D-bunolol . It is used as the hydrochloride, which is obtained by combining equimolar amounts of levobunolol and hydrochloric acid .
Physical and Chemical Properties Analysis
Levobunolol is a cyclic ketone that is 3,4-dihydronaphthalen-1-one substituted at position 5 by a 3-(tert-butylamino)-2-hydroxypropoxy group (the S-enantiomer) . The molecular weight of Levobunolol is 291.4 g/mol . When it is used as the hydrochloride salt, the molecular weight becomes 327.8 g/mol . Levobunolol hydrochloride melts at 209 to 211 °C (408 to 412 °F) and is soluble in water and methanol and slightly soluble in ethanol .
科学研究应用
开角型青光眼和眼压高的治疗: 盐酸左布诺洛尔是一种 β2-肾上腺素受体拮抗剂,通常用于治疗开角型青光眼的滴眼液中。它能有效降低眼压 (IOP) 并维持降眼压效果 (桥本、荒金和川田,2006)。
对眼脉动血流的影响: 已证明 0.5% 的左布诺洛尔可以降低 IOP 并增加青光眼和健康眼睛的眼脉动血流 (博塞姆、卢斯基和温雷布,1992)。
人血清中的检测: 该药物可以使用灵敏的方法(如 SW-AdCSV 方法)在人血清等生物体液中追踪,这证明了其在药代动力学和药物监测中的适用性 (戈内姆等人,2014)。
长期治疗疗效: 左布诺洛尔已被确认为青光眼的有效长期治疗方法,可显着降低平均 IOP (伯森等人,1985)。
血管舒张机制: 它可能通过阻断非电压依赖性 Ca(2+) 通道中的 Ca(2+) 进入或改变血管平滑肌细胞的 Ca(2+) 敏感性,使兔睫状动脉松弛 (董、石川、吴和吉富,2007)。
优化的滴眼剂配方: 已发现具有特定浓度 HPMC 的优化盐酸左布诺洛尔 occusert 配方对青光眼治疗有效、可靠且临床上安全 (潘迪、马利、萨奇德瓦和拉梅什,2011)。
微粒包封: 盐酸左布诺洛尔可以包封在聚(α-己内酯)微粒中,用作眼中的抗青光眼药物,提高其递送和功效 (卡拉塔斯、索纳金、基利卡斯兰和巴伊卡拉,2009)。
与其他药物的疗效比较: 已将左布诺洛尔与另一种 β-肾上腺素受体拮抗剂替莫洛尔进行比较,显示出在长期控制眼压方面具有相似的有效性和安全性 (伯森、科恩、福斯特、拉斯、诺瓦克、杜兹曼等人,1985)。
在原位凝胶中的应用: 左布诺洛尔盐酸原位凝胶在青光眼治疗中的开发和优化显示出增加的接触时间、受控释放、减少的给药频率和更高的治疗功效 (潘迪,2010)。
全身给药的潜力: 已发现左布诺洛尔具有很高的皮肤渗透潜力,表明它能够通过透皮途径全身给药 (戈什、乔和戈凯,1992)。
作用机制
Levobunolol’s mechanism of action in reducing intraocular pressure (IOP) is not clearly defined, but it is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes . It is a non-cardioselective beta blocker, blocking beta-1 receptors as well as beta-2 receptors. The latter type dominates in the ciliary body, where it controls aqueous humour production. Blocking this type of receptor reduces aqueous humour production, lowering intraocular pressure .
安全和危害
Levobunolol is not useful for the treatment of closed-angle glaucoma . The most common side effect is eye irritation felt as stinging or burning, which occurs in up to a third of patients. Blepharoconjunctivitis occurs in up to 5% of patients. Rarer adverse effects include keratitis, edema and increased lacrimation . Levobunolol hydrochloride does not have significant local anesthetic (membrane-stabilizing) or intrinsic sympathomimetic activity. Beta-adrenergic receptor blockade reduces cardiac output in both healthy subjects and patients with heart disease .
属性
IUPAC Name |
5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDOBSIBZKFCP-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCCC2=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423567 | |
Record name | (+) -Levobunolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27867-05-6 | |
Record name | Dextrobunolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027867056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+) -Levobunolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXTROBUNOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L31MJM4SE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。